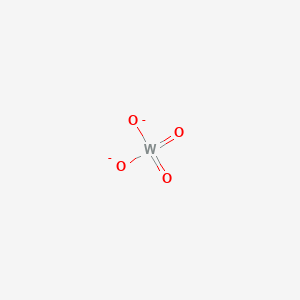
Sodium hydroxide monohydrate
Overview
Description
Sodium hydroxide monohydrate is a useful research compound. Its molecular formula is H3NaO2 and its molecular weight is 58.012 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Gas Production : Sodium hydroxide is used as a promoter in the hydrothermal gasification of biomass, enhancing hydrogen gas production from glucose and other biomass samples (Onwudili & Williams, 2009).
Phase Transitions Study : Investigations into phase transitions of sodium hydroxide up to its melting point have been conducted, providing insights into its behavior at different temperatures (Smothers, Kruh, Carlton, & Chiang, 2007).
Biogas Production Enhancement : Sodium hydroxide is used in alkali pretreatment processes to improve methane productivity in the anaerobic digestion of pulp and paper sludge (Lin, Wang, Wu, & Wang, 2009).
Concrete Performance in Nuclear Industry : It plays a role in understanding the degradation of concrete when exposed to hot sodium in nuclear reactors, especially in the context of fast breeder reactors (Haneefa, Santhanam, & Parida, 2013).
Solar Energy Storage : Sodium hydroxide monohydrate has been evaluated for its thermal stability, which is important in solar energy storage applications (Sharma, Jotshi, & Kumar, 1990).
Reducing Flammability : It is used as a base catalyst in poly(vinyl alcohol) aerogels to reduce their flammability (Cheng, Guo, Chen, Wang, Wang, & Schiraldi, 2021).
Regeneration in Petrochemical Industry : Its regeneration from spent caustic in petrochemical industries has been studied, highlighting the environmental and economic benefits (Wei, Wang, Zhang, & Xu, 2013).
Enhancing Enzymatic Hydrolysis : Sodium hydroxide is used to improve enzymatic hydrolysis of lignocellulose, a critical step in biomass conversion processes (Yan, Li, Chang, Cui, Jiang, Yu, Zhang, Zhao, Qi, & Li, 2015).
Geopolymer Concrete Research : It influences chloride penetration and steel corrosion in fly ash-based geopolymer concrete, which is significant for construction materials, especially in marine environments (Chindaprasirt & Chalee, 2014).
Pretreatment of Biomass : Its use in the pretreatment of corn stover and hybrid poplar for better digestibility and conversion to biofuels has been studied (Gupta & Lee, 2010).
Mechanism of Action
Safety and Hazards
Sodium hydroxide is strongly irritating and corrosive. It can cause severe burns and permanent damage to any tissue that it comes in contact with . Sodium hydroxide can cause hydrolysis of proteins, and hence can cause burns in the eyes which may lead to permanent eye damage . Sodium hydroxide causes severe irritation to eyes, skin, mucous membrane; pneumonitis; eye and skin burns; and temporary loss of hair .
Future Directions
Sodium hydroxide is used in a variety of industries and its demand is expected to increase. It is used in households to pickle old paint and varnishes or as a chemical drain cleaner. Sodium hydroxide is used in detergent and soap production, as well as in the pulp and paper industry . In the food industry, this caustic soda is used to flush the bottles in bottling lines . In the chemical industry, many acids are neutralized using sodium hydroxide .
Properties
IUPAC Name |
sodium;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJWASZNUJCEKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635808 | |
| Record name | Sodium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.012 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12200-64-5 | |
| Record name | Sodium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caustic soda monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes the crystal structure of sodium hydroxide monohydrate unique?
A: this compound exhibits a layered structure reminiscent of hydrargillite (Al(OH)₃). This structure features strong, one-dimensional, infinite hydrogen bonds between hydroxide ions (OH⁻) and water molecules (H₂O) within specific oxygen layers. [] These layers are further connected by bridge-bonds involving OH⁻ ions and H₂O molecules, contributing to the compound's overall stability. []
Q2: How is this compound used in the extraction of alkali metals from natural resources?
A: A study on Turkish trona deposits highlighted the application of this compound in alkali extraction. [] A solution of 7.3% sodium hydroxide was employed to dissolve the crude trona. [] Subsequent evaporative crystallization at 100°C yielded this compound crystals, which were then calcined to produce dense soda ash. [] This process demonstrated a 70% yield, signifying the efficacy of this compound in extracting valuable alkali metals from natural resources. []
Q3: What are the different phases observed in sodium hydroxide, and how are they related to this compound?
A: Research on phase transitions in sodium hydroxide revealed distinct phases, including α-sodium hydroxide and β-sodium hydroxide. [] While these phases are anhydrous forms of sodium hydroxide, understanding their transitions and properties is crucial when considering the behavior of this compound at elevated temperatures. [] For instance, the study identified the melting point of this compound and the subsequent dehydration process as critical stages. [] This knowledge is essential for processes involving this compound at high temperatures, like the aforementioned alkali extraction.
Q4: How can I find detailed information on the stability and compatibility of this compound with various materials?
A: While the provided research articles don't delve into specific material compatibility data, they highlight the importance of understanding the compound's behavior under different conditions. [, ] Consult chemical compatibility databases and conduct rigorous experimental testing to determine the suitability of this compound for your specific application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82684.png)











